Trisodium diphosphate

Descripción general

Descripción

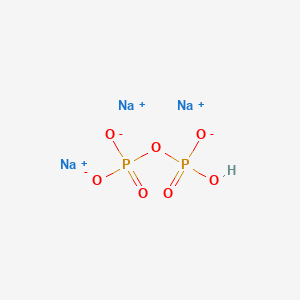

Trisodium diphosphate, also known as trisodium monohydrogen diphosphate, is an inorganic compound with the chemical formula Na₃HP₂O₇. It is a white, granular or crystalline solid that is highly soluble in water. This compound is commonly used as a stabilizer, leavening agent, emulsifier, and nutrient in various industrial and food applications .

Métodos De Preparación

Trisodium diphosphate is typically manufactured by calcining sodium orthophosphate with a Na₂O:P₂O₅ ratio of 3:2 . The process involves heating sodium orthophosphate to a high temperature to induce a chemical reaction that forms this compound. This method is widely used in industrial production due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Trisodium diphosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form disodium hydrogen phosphate and sodium hydroxide.

Acid-Base Reactions: It reacts with acids to form phosphoric acid and sodium salts.

Complexation: It can form complexes with metal ions, which is useful in various industrial applications.

Common reagents used in these reactions include water, acids (such as hydrochloric acid), and metal salts. The major products formed from these reactions are disodium hydrogen phosphate, phosphoric acid, and various metal complexes .

Aplicaciones Científicas De Investigación

Food Industry Applications

Trisodium diphosphate is commonly utilized as a food additive due to its functional properties. Its applications in the food industry include:

- Emulsifier and Stabilizer : It helps stabilize emulsions and improve the texture of food products, making it a popular choice in processed foods.

- pH Regulator : The compound acts as a buffering agent, maintaining the desired pH levels in food products, which is crucial for flavor and preservation.

- Moisture Retention : this compound aids in retaining moisture in meat products, enhancing their juiciness and shelf life. It is particularly effective when used in curing processes for meats .

- Nutrient Source : It provides phosphorus, which is essential for various metabolic processes in both humans and animals .

Cleaning and Industrial Applications

The cleaning properties of this compound make it an essential ingredient in various cleaning formulations:

- Degreaser : It is widely used as a powerful degreaser in industrial cleaning applications, effectively removing grease and grime from surfaces .

- Water Softener : The compound acts as a water softener, helping to prevent the formation of scale in boilers and other equipment by removing polyvalent metal ions .

- Household Cleaners : this compound is found in many household cleaning products, including laundry detergents and surface cleaners, due to its ability to enhance cleaning efficiency .

Case Study 1: Food Preservation

A study evaluated the effectiveness of this compound in enhancing the efficacy against spoilage bacteria in meat products. The research demonstrated that when combined with hyperosmotic solutions, this compound significantly reduced bacterial counts on meat surfaces, thus extending shelf life .

Case Study 2: Industrial Cleaning Efficiency

In an industrial setting, this compound was tested as a component of a multi-purpose cleaner. Results indicated that formulations containing this compound outperformed those without it, particularly in removing tough stains and grease from metal surfaces. This highlights its importance in maintaining cleanliness and hygiene standards in manufacturing environments .

Environmental Considerations

While this compound has numerous beneficial applications, its environmental impact must also be considered. The compound can contribute to nutrient loading in aquatic systems if released in large quantities during industrial processes. Therefore, proper management practices are essential to mitigate potential ecological effects .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Emulsifier, pH regulator, moisture retention | Enhances texture and shelf life |

| Cleaning Products | Degreaser, water softener | Improves cleaning efficiency |

| Industrial Applications | Multi-purpose cleaners | Effective stain removal |

Mecanismo De Acción

The mechanism of action of trisodium diphosphate involves its ability to act as a buffering agent, stabilizer, and complexing agent. It can neutralize acids and bases, stabilize pH levels, and form complexes with metal ions. These properties make it useful in various applications, from food processing to industrial cleaning .

Comparación Con Compuestos Similares

Trisodium diphosphate is often compared with other sodium phosphates, such as:

Monosodium phosphate (NaH₂PO₄): Used primarily as a buffering agent and in food processing.

Disodium phosphate (Na₂HPO₄): Commonly used in food processing, water treatment, and as a buffering agent.

Trisodium phosphate (Na₃PO₄): Known for its use as a cleaning agent, degreaser, and in water treatment

This compound is unique due to its specific chemical structure and properties, which make it particularly effective as a stabilizer and complexing agent in various applications .

Actividad Biológica

Trisodium diphosphate, also known as trisodium pyrophosphate (TSPP), is a chemical compound with various applications in food processing, medicine, and biochemistry. This article explores its biological activity, focusing on its physiological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : Na₃P₂O₇

- Molecular Weight : 367.86 g/mol

- Solubility : Highly soluble in water

This compound exhibits several biological activities primarily through its interaction with cellular membranes and biochemical pathways. Its effects can be categorized into:

- Antimicrobial Activity : TSPP has been shown to disrupt bacterial cell membranes, leading to cell lysis and death. This is particularly effective against Gram-negative bacteria, such as Salmonella Enteritidis, where TSPP treatment at high pH levels resulted in significant loss of cell viability due to membrane permeabilization .

- Enzymatic Modulation : TSPP can act as a phosphating agent, influencing various enzymatic reactions. It plays a role in energy metabolism by participating in the phosphorylation of substrates, which is critical for ATP production.

- Calcium Binding : The compound has the ability to chelate calcium ions, which can affect various physiological processes including muscle contraction and neurotransmitter release.

Antimicrobial Efficacy

Research indicates that TSPP's antimicrobial properties are concentration-dependent. In a study examining its effect on Salmonella Enteritidis, it was found that higher concentrations of TSPP significantly reduced bacterial viability by disrupting membrane integrity . The following table summarizes the findings:

| Concentration of TSPP (%) | Log Reduction in CFU |

|---|---|

| 1.5 | 2-3 |

| 2.0 | 5-6 |

| 2.5 | >6 |

This demonstrates TSPP's potential as a food preservative by inhibiting pathogenic bacteria.

Physiological Impact

A study on sodium phosphate supplementation (which includes this compound) reported improvements in cardiovascular parameters among participants. Specifically, supplementation led to decreased heart rate and improved stroke volume during exercise, suggesting beneficial effects on physical performance and cardiovascular health .

Case Studies

- Food Safety Applications : In food processing, TSPP is utilized to enhance the safety and shelf-life of meat products by preventing microbial growth. Health Canada has proposed its use as a food additive under regulated conditions, emphasizing its safety profile when used correctly .

- Athletic Performance : A randomized controlled trial investigated the effects of sodium phosphate supplementation on athletic performance. Results indicated that participants receiving TSPP showed improved oxygen uptake efficiency during exercise compared to placebo groups . This suggests potential applications in sports nutrition.

Propiedades

Número CAS |

14691-80-6 |

|---|---|

Fórmula molecular |

H4NaO7P2 |

Peso molecular |

200.96 g/mol |

Nombre IUPAC |

trisodium;[hydroxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

Clave InChI |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

OP(=O)(O)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

14691-80-6 |

Descripción física |

DryPowder White powder or grains, occurs anhydrous or as a monohydrate |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

10042-91-8 |

Solubilidad |

Soluble in wate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the outcome of the Joint FAO/WHO Expert Committee's evaluation of Trisodium Diphosphate?

A1: The abstract states that the Expert Committee revised the specifications for this compound []. This implies that the committee reviewed existing data and potentially updated the acceptable daily intake (ADI), purity standards, and other relevant specifications to ensure the safe use of this compound as a food additive.

Q2: Where can I find more information about the revised specifications for this compound?

A2: The abstract mentions that the complete report contains detailed recommendations and evaluations for all considered food additives, including this compound []. To access the specific revised specifications, one should consult the full report of the Joint FAO/WHO Expert Committee meeting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.